2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide
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Overview
Description
2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide is a complex organic compound with the molecular formula C14H12I2N2O. It is characterized by the presence of two iodine atoms, an amino group, and a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide typically involves the iodination of a precursor compound followed by amide formation. One common method involves the selective iodination of 3-methylphenylbenzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems enable the efficient synthesis of the compound by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted benzamides .
Scientific Research Applications
2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(3-methylphenyl)benzamide: Similar structure but lacks iodine atoms.
2-amino-N-(3-chloro-4-methylphenyl)benzamide: Contains chlorine instead of iodine.
2,3-dimethoxybenzamide: Contains methoxy groups instead of iodine and amino groups
Uniqueness
The presence of iodine atoms in 2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide imparts unique properties, such as increased molecular weight and potential for specific biological interactions. These characteristics make it distinct from other similar compounds and valuable for specialized applications .
Properties
Molecular Formula |
C14H12I2N2O |
---|---|
Molecular Weight |
478.07 g/mol |
IUPAC Name |
2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12I2N2O/c1-8-3-2-4-10(5-8)18-14(19)11-6-9(15)7-12(16)13(11)17/h2-7H,17H2,1H3,(H,18,19) |
InChI Key |
IBXMIYXBQSHXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=CC(=C2)I)I)N |
Origin of Product |
United States |
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